Cas no 134418-70-5 (Benzenemethanol, a-ethenyl-a-(trifluoromethyl)-)

134418-70-5 structure
Productnaam:Benzenemethanol, a-ethenyl-a-(trifluoromethyl)-
Benzenemethanol, a-ethenyl-a-(trifluoromethyl)- Chemische en fysische eigenschappen
Naam en identificatie
-
- Benzenemethanol, a-ethenyl-a-(trifluoromethyl)-
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol
- 1,1,1-trifluoro-2-phenylbut-3-en-2-ol
- NULL
- (R,S)-1,1,1-trifluoro-2-phenyl-but-3-en-2-ol
- 2-Phenyl-1,1,1-trifluoro-3-buten-2-ol
- 2-phenyl-1,1,1-trifluorobut-3-en-2-ol
- CS-0257645
- FT-0609417
- SCHEMBL3915973
- J-006535
- EN300-6746826
- DTXSID40370370
- MFCD03427175
- 134418-70-5
- AKOS015913172
- 1,1,1-trifluoro-2-phenyl-but-3-en-2-ol
- 1,1,1-Trifluoro-2-phenyl-3-buten-2-ol, 95%
- alpha-Ethenyl-alpha-(Trifluoromethyl)-Benzenemethanol
- G29149
-
- MDL: MFCD03427175
- Inchi: InChI=1S/C10H9F3O/c1-2-9(14,10(11,12)13)8-6-4-3-5-7-8/h2-7,14H,1H2/t9-/m0/s1
- InChI-sleutel: QZTXJLLJGFCKCH-UHFFFAOYSA-N
- LACHT: C=C[C@](C(F)(F)F)(O)C1C=CC=CC=1
Berekende eigenschappen
- Exacte massa: 202.06100
- Monoisotopische massa: 202.061
- Aantal isotopen atomen: 0
- Aantal waterstofbonddonors: 1
- Aantal waterstofbondacceptatoren: 4
- Zware atoomtelling: 14
- Aantal draaibare bindingen: 2
- Complexiteit: 206
- Aantal covalent gebonden eenheden: 1
- Gedefinieerd atoomstereocentrumaantal: 0
- Ongedefinieerd atoomstereocentrumaantal: 1
- Gedefinieerd stereocenter aantal obligaties: 0
- Ongedefinieerd stereocenter aantal bindingen: 0
- Topologisch pooloppervlak: 20.2A^2
- XLogP3: 2.8
Experimentele eigenschappen
- Kleur/vorm: Transparent yellow liquid
- Dichtheid: 1.220 g/mL at 25 °C(lit.)
- Smeltpunt: 89-90 °C(lit.)
- Kookpunt: 89-90 °C/12 mmHg(lit.)
- Vlampunt: Fahrenheit: 185 ° f < br / > Celsius: 85 ° C < br / >
- Brekindex: n20/D 1.4740(lit.)
- PSA: 20.23000
- LogboekP: 2.62250
Benzenemethanol, a-ethenyl-a-(trifluoromethyl)- Beveiligingsinformatie
-
Symbool:
- Signaalwoord:Warning
- Gevaarverklaring: H315-H319-H335
- Waarschuwingsverklaring: P261-P305+P351+P338
- WGK Duitsland:3
- Code gevarencategorie: 36/37/38
- Veiligheidsinstructies: S26-S36
-
Identificatie van gevaarlijk materiaal:
- Risicozinnen:R36/37/38
- Veiligheidstermijn:S26;S37/39
Benzenemethanol, a-ethenyl-a-(trifluoromethyl)- Douanegegevens
- HS-CODE:29062900
Benzenemethanol, a-ethenyl-a-(trifluoromethyl)- Prijsmeer >>
Onderneming | No. | Productnaam | Cas No. | Zuiverheid | Specificatie | Prijs | updatetijd | Onderzoek |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328315-2.5g |
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol |
134418-70-5 | 98% | 2.5g |
¥5022 | 2023-04-15 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328315-250mg |
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol |
134418-70-5 | 98% | 250mg |
¥1029 | 2023-04-15 | |
Enamine | EN300-6746826-0.5g |
1,1,1-trifluoro-2-phenylbut-3-en-2-ol |
134418-70-5 | 95% | 0.5g |
$69.0 | 2023-05-30 | |
Enamine | EN300-6746826-0.05g |
1,1,1-trifluoro-2-phenylbut-3-en-2-ol |
134418-70-5 | 95% | 0.05g |
$21.0 | 2023-05-30 | |
Enamine | EN300-6746826-5.0g |
1,1,1-trifluoro-2-phenylbut-3-en-2-ol |
134418-70-5 | 95% | 5g |
$366.0 | 2023-05-30 | |
1PlusChem | 1P003DM8-2.5g |
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol |
134418-70-5 | 95% | 2.5g |
$284.00 | 2023-12-22 | |
1PlusChem | 1P003DM8-5g |
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol |
134418-70-5 | 95% | 5g |
$515.00 | 2023-12-22 | |
A2B Chem LLC | AB56816-250mg |
1,1,1-Trifluoro-2-phenyl-3-buten-2-ol |
134418-70-5 | 95% | 250mg |
$68.00 | 2024-04-20 | |
Aaron | AR003DUK-250mg |
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol |
134418-70-5 | 95% | 250mg |
$86.00 | 2025-02-14 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1328315-50mg |
1,1,1-Trifluoro-2-phenylbut-3-en-2-ol |
134418-70-5 | 98% | 50mg |
¥448 | 2023-04-15 |
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Aanbevolen leveranciers
Amadis Chemical Company Limited
(CAS:134418-70-5)Benzenemethanol, a-ethenyl-a-(trifluoromethyl)-

Zuiverheid:99%
Hoeveelheid:10g
Prijs ($):1599.0